3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol typically involves a condensation reaction between 2-aminophenol and aldehydes. For instance, a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol can be stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- 3-{5-[(E)-(2-Hydroxy-3-nitrobenzylidene)amino]-1,3-benzoxazol-2-yl}-2-naphthol
Uniqueness
What sets 3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H18N2O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-[5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O4/c1-30-23-8-4-7-17(24(23)29)14-26-18-9-10-22-20(13-18)27-25(31-22)19-11-15-5-2-3-6-16(15)12-21(19)28/h2-14,28-29H,1H3 |
InChI Key |
SKWCINCNIWIHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.